- Labelling of GW796406X with (M+4)-methylcopperJournal of Labelled Compounds and Radiopharmaceuticals, 2007, 50(5-6), 500-501,
Cas no 90719-30-5 (Locostatin)

Locostatin 化学的及び物理的性質
名前と識別子
-
- (4S)-N-Crotonyl-4-benzyl-2-oxazolidinone
- (N-CROTONYL)-(4S)-BENZYL-2-OXAZOLIDINONE
- (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE
- (4S)-3-[(E)-BUT-2-ENOYL]-4-BENZYL-2-OXAZOLIDINONE
- (4S)-N-[(2E)-but-2-enoyl]-4-phenylmethyl-1,3-oxazolidin-2-one
- (N-Crotonyl)-(R)-4-benzyl-2-oxazolidinone
- (R)-4-BENZYL-3-CROTONYL-2-OXAZOLIDINONE
- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidin-2-one
- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidinone
- (S,E)-3-(but-2'-enoyl)-4-benzyloxazolidin-2-one
- (S,E)-4-benzyl-3-(but-2-enoyl)oxazolidin-2-one
- 4-(S)-benzyl-((
- (4S)-3-[(E)-1-Oxo-2-butenyl]-4-(phenylmethyl)-2-oxazolidinone
- UIC-1005
- (4S)-3-[(2E)-1-Oxo-2-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 3-(1-oxo-2-butenyl)-4-(phenylmethyl)-, [S-(E)]- (ZCI)
- 2-Oxazolidinone, 3-[(2E)-1-oxo-2-butenyl]-4-(phenylmethyl)-, (4S)- (9CI)
- (4S)-4-Benzyl-3-((E)-2-butenoyl)oxazolidin-2-one
- Locostatin
- UIC 1005
- Locostatin, >=98% (HPLC)
- F96187
- (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
- Cell Sheet Migration Inhibitor, Locostatin
- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidinone, 97%
- AKOS015913245
- (S)-3-(1-Oxo-2-butenyl)-4-(phenylmethyl)-2-oxazolidinone; (4S)-3-(1-Oxo-2-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone
- (E/Z)-Locostatin
- DA-54986
- UTZAFVPPWUIPBH-QSLRECBCSA-N
- DTXCID901021597
- CS-W014127
- (4S)-4-benzyl-3-((E)-but-2-enoyl)-1,3-oxazolidin-2-one
- (S,E)-4-benzyl-3-but-2-enoyloxazolidin-2-one
- AS-41290
- 90719-30-5
- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidi
- SCHEMBL5058895
- CS-0136354
- 133812-16-5
- HY-W013411A
- (4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one
- SCHEMBL5058893
- DTXSID40879994
- (4S)-3-((E)-2-butenoyl)-4-benzyl-2-oxazolidinone
- HY-W013411
- MFCD00278769
-
- MDL: MFCD00278769
- インチ: 1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1
- InChIKey: UTZAFVPPWUIPBH-QSLRECBCSA-N
- ほほえんだ: C(C1C=CC=CC=1)[C@H]1COC(=O)N1C(=O)/C=C/C
計算された属性
- せいみつぶんしりょう: 197.10500
- どういたいしつりょう: 245.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: 84-88 °C(lit.)
- ようかいど: DMSO: ≥30mg/mL
- PSA: 46.61000
- LogP: 1.29870
- ようかいせい: 使用できません
Locostatin セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- ちょぞうじょうけん:2-8°C
Locostatin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM529116-50mg |
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |
90719-30-5 | 98% | 50mg |
$67 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206994-50mg |
Locostatin |
90719-30-5 | 98% | 50mg |
¥1621 | 2023-02-17 | |
Ambeed | A127375-1g |
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |
90719-30-5 | 98% | 1g |
$957.0 | 2025-02-24 | |
MedChemExpress | HY-W013411A-50mg |
Locostatin |
90719-30-5 | 99.82% | 50mg |
¥2800 | 2024-07-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13378-10mg |
Locostatin |
90719-30-5 | 98% | 10mg |
¥891.00 | 2023-09-09 | |
Chemenu | CM529116-250mg |
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |
90719-30-5 | 98% | 250mg |
$192 | 2024-07-20 | |
MedChemExpress | HY-W013411A-5mg |
Locostatin |
90719-30-5 | 99.82% | 5mg |
¥468 | 2024-07-21 | |
MedChemExpress | HY-W013411A-10mM*1 mL in DMSO |
Locostatin |
90719-30-5 | 99.82% | 10mM*1 mL in DMSO |
¥514 | 2024-07-21 | |
1PlusChem | 1P006BIH-250mg |
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE |
90719-30-5 | 97% | 250mg |
$584.00 | 2025-02-21 | |
Axon Medchem | 2590-10mg |
Locostatin |
90719-30-5 | 100% | 10mg |
€60.00 | 2025-03-06 |
Locostatin 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Stereocontrolled total synthesis of (-)-kainic acidOrganic Letters, 2007, 9(9), 1635-1638,
ごうせいかいろ 3
1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- A Concise Diels-Alder Strategy for the Asymmetric Synthesis of (+)-Albicanol, (+)-Albicanyl Acetate, (+)-Dihydrodrimenin, and (-)-DihydroisodrimeninolOrganic Letters, 2009, 11(15), 3178-3181,
ごうせいかいろ 4
1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid DerivativesJournal of Organic Chemistry, 2017, 82(23), 12286-12293,
ごうせいかいろ 5
1.2 rt; 5 h, rt
1.3 Reagents: Water ; rt
- Stereoselective synthesis of an alarm pheromone of Grematogaster ants using (4S)-4-benzyloxazolidinone as chiral auxiliaryChemistry of Natural Compounds, 2010, 46(1), 83-85,
ごうせいかいろ 6
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt
- Highly diastereoselective conjugate additions of monoorganocopper reagents to chiral imidesTetrahedron, 2004, 60(9), 2097-2110,
Locostatin Raw materials
Locostatin Preparation Products
Locostatin 関連文献
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
Locostatinに関する追加情報
Locostatin (CAS No. 90719-30-5): A Comprehensive Overview of Its Applications and Recent Research Findings
Locostatin, identified by its Chemical Abstracts Service (CAS) number CAS No. 90719-30-5, is a compound that has garnered significant attention in the field of chemical and biomedical research. This introduction aims to provide a detailed exploration of Locostatin, its chemical properties, mechanisms of action, and the latest research findings that highlight its potential applications in pharmaceuticals and biotechnology.
The chemical structure of Locostatin (CAS No. 90719-30-5) exhibits unique characteristics that contribute to its biological activity. As a synthetic molecule, it belongs to a class of compounds that have shown promise in various preclinical studies. The precise molecular configuration of Locostatin enables it to interact with specific biological targets, making it a valuable candidate for further investigation in drug development.
In recent years, researchers have been particularly interested in the anti-inflammatory and immunomodulatory properties of Locostatin. Studies have demonstrated that this compound can modulate the activity of key inflammatory pathways, such as NF-κB and MAPK, which are central to the development of chronic inflammatory diseases. The ability of Locostatin to inhibit these pathways suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and even certain types of cancer.
Moreover, the anti-proliferative effects of Locostatin have been extensively studied. Preclinical data indicate that this compound can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The molecular mechanisms underlying these effects involve the modulation of critical signaling pathways involved in cell survival and proliferation, such as PI3K/Akt and Wnt signaling. These findings position Locostatin as a promising candidate for further development into an anti-cancer therapeutic.
The pharmacokinetic profile of Locostatin (CAS No. 90719-30-5) is another area of interest. Initial studies have shown that Locostatin exhibits good oral bioavailability and moderate tissue distribution, suggesting its potential for systemic administration. Additionally, its metabolic stability indicates that it can be administered repeatedly without significant accumulation or toxicity. These pharmacokinetic properties make Locostatin an attractive candidate for further clinical development.
In conclusion, Locostatin, with its CAS number CAS No. 90719-30-5, represents a significant advancement in the field of chemical and biomedical research. Its unique molecular structure and multifaceted biological activities make it a promising candidate for various therapeutic applications. As ongoing research continues to uncover new insights into the mechanisms of action and potential benefits of Locostatin, it is poised to play a crucial role in the development of novel treatments for inflammatory diseases and cancer.
90719-30-5 (Locostatin) 関連製品
- 1805445-02-6(3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde)
- 1805267-31-5(2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide)
- 70527-57-0(2-(3,5-dimethoxyphenyl)-2-methyloxirane)
- 2034318-78-8((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone)
- 1155575-85-1(N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine)
- 66760-72-3(4'-Hydroxy-4-methoxydihydrochalcone)
- 124285-37-6(2-Hydrazinyl-4,5-dimethylthiazole)
- 2680697-67-8(tert-butyl N-{3-(fluoromethyl)-1-methoxycyclobutylmethyl}carbamate)
- 2680725-50-0(3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid)
- 1016891-05-6(6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile)
